molecular formula C14H14N2 B1597226 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 368441-96-7

2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Cat. No. B1597226
M. Wt: 210.27 g/mol
InChI Key: HTFXWAOSQODIBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves various methods, including cyclization reactions . Researchers have explored strategies such as heterocyclization , reductive amination , and condensation reactions to access pyrrolo[3,4-c]pyridine derivatives. Detailed synthetic routes can be found in relevant literature .

3.

Molecular Structure Analysis

The molecular structure of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine comprises a pyrrole ring fused to a pyridine ring . The arrangement of nitrogen atoms within the bicyclic system determines its isomeric form. These isomers exhibit distinct biological activities .

5.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has been synthesized through various techniques. For instance, one study achieved the synthesis of related pyrrolopyridines using sodium borohydride reduction and debenzylation methods (Nechayev et al., 2013). Another approach involved Grignard reactions and subsequent cyclization processes to create pyrrolopyridine derivatives (Davis et al., 1992).

  • Chemical Reactivity and Properties : The reactivity of pyrrolopyridine compounds, including derivatives of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, has been extensively studied. For example, the intramolecular cyclization of related compounds has been investigated, revealing insights into their chemical properties and reaction mechanisms (Fante et al., 2014).

Applications in Material Science and Catalysis

  • Heterocyclic Chemistry : Compounds like 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine play a significant role in heterocyclic chemistry. They are used as intermediates in the synthesis of various heterocyclic systems, which are crucial in material science and catalysis. Studies have shown their use in forming new pyrido[2′,3′:3,4]pyrrolo-fused heterocyclic systems (Hitchings & Vernon, 1990).

Biological and Pharmaceutical Research

  • Anticancer Research : Pyrrolopyridine derivatives, which are closely related to 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, have been evaluated for their potential anticancer activities. A study found significant anticancer activity in certain pyrrolopyridine derivatives against human cervical and breast cancer cell lines (Mallisetty et al., 2023).

  • Antimicrobial Agents : Novel pyrrole derivatives, including those related to 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, have been synthesized and shown to exhibit promising antimicrobial activity. These studies contribute to the development of new antimicrobial agents with potentially fewer side effects (Shaikh et al., 2021).

properties

IUPAC Name

2-benzyl-1,3-dihydropyrrolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFXWAOSQODIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364048
Record name 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

CAS RN

368441-96-7
Record name 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AN Vasiliev, AN Lyshchikov, OE Nasakin… - Chemistry of …, 2004 - Springer
An unusual direction has been found for the interaction of alkyl 5,6-dialkyl-2-amino-3-cyanopyridine-4-carboxylates with primary amines leading to the formation of 2,6,7-trialkyl-4-amino-…
Number of citations: 2 link.springer.com

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